5-Borono-4-chloro-2-fluorobenzoic acid
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Overview
Description
5-Borono-4-chloro-2-fluorobenzoic acid is an organic compound with the molecular formula C7H5BClFO4 It is a derivative of benzoic acid, characterized by the presence of boronic acid, chlorine, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Borono-4-chloro-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a benzoic acid derivative followed by the introduction of a boronic acid group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-Borono-4-chloro-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are commonly used.
Coupling Reactions: Palladium catalysts and bases (e.g., potassium carbonate) are typically employed.
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acid derivatives.
Scientific Research Applications
5-Borono-4-chloro-2-fluorobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 5-Borono-4-chloro-2-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The chlorine and fluorine substituents influence the compound’s reactivity and binding affinity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-2-fluorobenzoic acid: Similar in structure but with a bromine atom instead of a boronic acid group.
4-Chloro-2-fluorobenzoic acid: Lacks the boronic acid group, making it less versatile in coupling reactions.
5-Borono-2-fluorobenzoic acid: Similar but without the chlorine substituent, affecting its reactivity and applications.
Uniqueness
5-Borono-4-chloro-2-fluorobenzoic acid is unique due to the presence of both boronic acid and halogen substituents, which provide a combination of reactivity and versatility not found in other compounds. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
5-borono-4-chloro-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO4/c9-5-2-6(10)3(7(11)12)1-4(5)8(13)14/h1-2,13-14H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGDGSCIDRLTGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)F)C(=O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672871 |
Source
|
Record name | 5-Borono-4-chloro-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957066-06-7 |
Source
|
Record name | 5-Borono-4-chloro-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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